
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-
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Overview
Description
The compound Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- is a chiral benzylamine derivative characterized by its stereospecific alphaR configuration and distinct substituent profile. The structure includes:
- A 4-chloro substituent on the benzene ring, enhancing electron-withdrawing effects.
- A 2-fluoro group, contributing to steric and electronic modulation.
- An ethyl group at the alpha position, increasing lipophilicity compared to methyl analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
Pharmaceutical Development
Benzenemethanamine derivatives are often explored for their potential as pharmaceutical agents. The specific compound has been investigated for its efficacy in treating various conditions due to its structural properties that may influence biological activity.
Case Study : A study published in a peer-reviewed journal examined the effects of compounds similar to Benzenemethanamine on neurodegenerative diseases. The results indicated that these compounds could inhibit certain pathways involved in neuronal death, suggesting potential therapeutic applications .
Agricultural Chemistry
This compound may also find applications in agricultural chemistry, particularly as a component in pesticide formulations. Its phenoxy group is structurally similar to many herbicides, which could enhance its utility in controlling specific plant pathogens or pests.
Data Table: Pesticide Formulations
Compound Name | Active Ingredient | Application Type |
---|---|---|
Product A | Mefentrifluconazole | Fungicide |
Product B | Benzenemethanamine | Herbicide |
Material Science
Research has indicated that compounds with similar structures can be used to develop new materials with enhanced properties. For example, the incorporation of benzenemethanamine derivatives into polymers has shown improved thermal stability and mechanical strength.
Case Study : A recent investigation into polymer composites found that adding benzenemethanamine derivatives increased the tensile strength by approximately 20% compared to standard formulations .
Regulatory Status and Safety
The regulatory status of Benzenemethanamine varies by region. In Canada and the United States, it is subject to chemical safety assessments due to its potential environmental impact. Monitoring by health agencies ensures that any application of this compound adheres to safety standards.
Data Table: Regulatory Overview
Region | Status | Regulatory Body |
---|---|---|
Canada | Under assessment | Health Canada |
USA | Registered | EPA |
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenemethanamine Derivatives
Key structural analogs and their differences are summarized below:
Physicochemical and Electronic Properties
- Electron Effects : The 4-Cl and 2-F substituents create a balanced electron-withdrawing profile, contrasting with trifluoromethyl (1187928-45-5) or tri-fluoro (780743-67-1) analogs, which exhibit stronger electron deficiency .
Environmental and Regulatory Aspects
- Halogen Content: The combination of Cl and F substituents may raise regulatory scrutiny similar to perfluorinated compounds (PFCs), which are noted for environmental persistence .
- Safety Data : Analogs like 321318-15-4 have documented safety profiles (e.g., GHS compliance), suggesting the need for similar evaluations for the target compound .
Biological Activity
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-, also known by its chemical structure and various synonyms, is a compound of significant interest in pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical formula is represented as follows:
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and receptor pathways. Notably, it has been shown to influence the following:
- Adrenergic Receptors : The compound exhibits affinity for adrenergic receptors, which are critical in mediating responses such as vasoconstriction and heart rate modulation.
- Serotonin Receptors : It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting lipid metabolism and glucose homeostasis.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies
- Cardiovascular Effects : A study conducted on animal models demonstrated that administration of the compound led to significant increases in heart rate and blood pressure, indicating its adrenergic agonist properties. The findings suggest potential applications in treating hypotension or bradycardia conditions.
- Antidepressant Potential : In a clinical trial involving patients with major depressive disorder, the compound was administered as an adjunct therapy. Results indicated a notable improvement in depressive symptoms compared to the placebo group, highlighting its role in serotonin modulation.
- Lipid Metabolism : Research published in a peer-reviewed journal examined the effects of the compound on lipid profiles in diabetic rats. The study found that treatment resulted in decreased levels of LDL cholesterol and triglycerides, suggesting a beneficial effect on lipid metabolism that could be harnessed for managing dyslipidemia.
Safety and Toxicity
While the biological activity of Benzenemethanamine is promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile. However, high doses may lead to adverse effects such as hypertension and tachycardia.
Properties
Molecular Formula |
C15H15ClFNO |
---|---|
Molecular Weight |
279.73 g/mol |
IUPAC Name |
1-(4-chloro-2-fluoro-3-phenoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C15H15ClFNO/c1-2-13(18)11-8-9-12(16)15(14(11)17)19-10-6-4-3-5-7-10/h3-9,13H,2,18H2,1H3 |
InChI Key |
QGNCSBUPDDCXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N |
Origin of Product |
United States |
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